![molecular formula C12H21N3OS B6645410 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol
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Overview
Description
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol is a complex organic compound that features a thiazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol typically involves the reaction of 1-(1,3-thiazol-2-yl)piperazine with 2-methyl-2-butanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thiazole and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole and piperazine moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This can result in a range of biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-thiazol-2-yl)piperazine: Shares the thiazole and piperazine moieties but lacks the butanol group.
2-Methyl-1-(1,3-thiazol-2-yl)ethanol: Similar structure but with an ethanol group instead of butanol.
4-(1,3-thiazol-2-yl)piperazine-1-carboxamide: Contains the thiazole and piperazine rings with a carboxamide group.
Uniqueness
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-3-12(2,16)10-14-5-7-15(8-6-14)11-13-4-9-17-11/h4,9,16H,3,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBDEMNTSKLBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN1CCN(CC1)C2=NC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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